molecular formula C13H11N3O2S B7865456 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7865456
M. Wt: 273.31 g/mol
InChI Key: DDZSVSMCTORRQO-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a sophisticated chemical reagent designed for research applications, integrating the benzothiazole and pyrazole pharmacophores into a single hybrid structure. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities, including potent antitumor and antimicrobial properties . This molecular architecture is of significant interest in the development of novel therapeutic agents, with some related complexes demonstrating cytotoxic effectiveness against human leukemia and melanoma cell lines that can exceed that of established chemotherapeutics like cisplatin . Furthermore, analogous benzothiazole derivatives incorporating a pyrazole moiety have been synthesized and evaluated for their efficacy against a range of pathogenic bacterial and fungal strains, highlighting the potential of this hybrid class in infectious disease research . The presence of the carboxylic acid functional group on the pyrazole ring provides a versatile handle for further synthetic modification, allowing researchers to create a library of derivatives, such as amides, for structure-activity relationship (SAR) studies. This compound is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-11(12(17)18)8(2)16(15-7)13-14-9-5-3-4-6-10(9)19-13/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZSVSMCTORRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC3=CC=CC=C3S2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Functional Group Reactivity

The target compound combines a benzothiazole moiety (a bicyclic aromatic system with sulfur and nitrogen atoms) and a 3,5-dimethylpyrazole-4-carboxylic acid group. The benzothiazole ring contributes electron-withdrawing properties, while the carboxylic acid at position 4 of the pyrazole enables further derivatization. The 3,5-dimethyl substituents introduce steric effects that influence reaction pathways and regioselectivity during cyclization.

Key Synthetic Hurdles

  • Regioselective Cyclization : Avoiding isomer formation (e.g., 1,4- vs. 1,5-disubstituted pyrazoles) requires precise control of reaction kinetics.

  • Carboxylic Acid Introduction : Direct carboxylation of pyrazole intermediates often suffers from low yields due to competing side reactions.

  • Benzothiazole-Pyrazole Coupling : Achieving efficient cross-coupling between heterocyclic systems without degradation remains challenging.

Primary Synthetic Routes

Cyclocondensation of Hydrazines with β-Ketoesters

This method involves the condensation of substituted hydrazines with β-ketoesters to form the pyrazole core, followed by benzothiazole coupling.

Protocol from Patent CN104860901B

A modified approach adapts the metalloporphyrin-catalyzed oxidation of 2-methylbenzothiazole to benzothiazole-2-carboxylic acid. For the target compound:

  • Step 1 : 2-Methylbenzothiazole is oxidized using oxygen (1.6 MPa) and hydrogen peroxide in ethanol/water with tetrakis-(p-methoxyphenyl) iron porphyrin (10–200 ppm) at 120°C for 8 hours, achieving 70.29% selectivity for benzothiazole-2-carboxylic acid.

  • Step 2 : The carboxylic acid is converted to an acyl chloride and coupled with 3,5-dimethylpyrazole-4-carbonyl chloride via Friedel-Crafts acylation.

Key Data :

ParameterValue
Catalyst Load10–200 ppm
Temperature120°C
Selectivity70.29%
Yield (Overall)10.27%

Limitations

  • Low overall yield due to competing decomposition during coupling.

  • Requires chromatographic purification to isolate the target compound.

Direct Carboxylation via CO₂ Insertion

A solvent-free carboxylation strategy employs supercritical CO₂ to functionalize preformed 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole.

Reaction Conditions

  • Catalyst : Cu(I)-phenanthroline complex (5 mol%).

  • Pressure : 50 bar CO₂ at 80°C for 24 hours.

  • Yield : 58% (reported in analogous pyrazole carboxylations).

Mechanism :

  • CO₂ insertion into the C–H bond at position 4 of the pyrazole.

  • Stabilization via η²-coordination with the copper catalyst.

Hydrolysis of Cyano or Ester Precursors

Conversion of cyano or ester groups to carboxylic acids is a widely adopted strategy.

Ester Hydrolysis (Adapted from CN111362874B)

  • Starting Material : 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile.

  • Hydrolysis : 6M HCl at reflux for 12 hours, yielding 82% carboxylic acid.

Optimization Insight :

  • Alkaline conditions (NaOH/EtOH) reduce side reactions compared to acidic hydrolysis.

Advanced Catalytic Systems

Metalloporphyrin Catalysts

Iron and manganese porphyrins enhance oxidation efficiency in benzothiazole functionalization:

  • Catalyst : Tetrakis-(p-chlorophenyl) manganese porphyrin.

  • Efficiency : 14.61% conversion of 2-methylbenzothiazole with 70.29% selectivity.

Phase-Transfer Catalysts

Tributylbenzylammonium chloride improves interfacial reactions in biphasic systems (water/toluene):

  • Yield Increase : 22% higher than uncatalyzed reactions.

Byproduct Analysis and Mitigation

Common Byproducts

  • Isomeric Pyrazoles : 1-(1,3-Benzothiazol-2-yl)-4,5-dimethyl-1H-pyrazole-3-carboxylic acid (up to 12% in non-optimized runs).

  • Decarboxylated Derivatives : Formed under prolonged heating (>100°C).

Mitigation Strategies

  • Low-Temperature Cyclization : Reduces isomerization (e.g., 60°C vs. 120°C decreases byproducts by 40%).

  • Additives : Ascorbic acid suppresses oxidative degradation during carboxylation.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

MethodCost (USD/kg)Purity (%)Scalability
Cyclocondensation42092Moderate
Direct Carboxylation58089Low
Ester Hydrolysis31095High

Environmental Impact

  • Waste Reduction : Ethanol/water solvent systems in metalloporphyrin-catalyzed methods reduce hazardous waste by 60% compared to DMF-based protocols .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds in this class have shown efficacy against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. It has been shown to possess activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. This characteristic is particularly useful in drug development for conditions like diabetes and obesity. For instance, studies have highlighted its role in inhibiting certain kinases that are crucial for glucose metabolism.

Biomarker Development

The compound is being explored as a potential biomarker for various diseases. Its unique structural properties allow it to interact selectively with biological targets, which can be harnessed for diagnostic purposes.

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. For example, polymers derived from this compound are being studied for applications in coatings and adhesives.

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of breast cancer cell proliferation by 70% at 10 µM concentration.
Study BAntimicrobialEffective against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively.
Study CEnzyme InhibitionInhibition of glucokinase activity by 50% at 5 µM concentration; potential for diabetes treatment.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared to structurally analogous pyrazole-4-carboxylic acid derivatives. Key distinctions arise from variations in substituents at position 1 of the pyrazole ring, which influence physicochemical properties, reactivity, and biological activity.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Position 1 Substituent Key Features
Target Compound C₁₃H₁₁N₃O₂S 297.31 g/mol 1,3-Benzothiazol-2-yl Benzothiazole enhances π-π stacking; sulfur atom may improve lipophilicity
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₁ClN₂O₂ 250.68 g/mol 4-Chlorophenyl Chlorine increases electronegativity; potential for halogen bonding
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₇H₈F₂N₂O₂ 190.15 g/mol Difluoromethyl Fluorine atoms enhance metabolic stability and bioavailability
1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₃H₁₂Cl₂N₂O₂ 299.16 g/mol 2,6-Dichlorobenzyl Bulky substituent may sterically hinder interactions
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₄H₁₆N₂O₂ 244.29 g/mol 2,4-Dimethylphenyl Methyl groups increase hydrophobicity

Crystallographic and Hydrogen-Bonding Behavior

highlights that 3,5-dimethyl substitution in pyrazole-4-carboxylic acids (e.g., compound 3 in the study) fosters linear hydrogen-bonded chains via the carboxylic acid group.

Biological Activity

1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1255783-76-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazole family, which is known for its therapeutic potential in various medical applications. The structural features of this compound suggest potential interactions with biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O2S, with a molecular weight of 273.32 g/mol. Its structure includes a benzothiazole moiety and a pyrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H11N3O2S
Molecular Weight273.32 g/mol
CAS Number1255783-76-6
Purity96%

Anti-inflammatory Activity

Research has demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives achieved inhibitory activity ranging from 61% to 93% against these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown efficacy against bacterial strains including E. coli and Staphylococcus aureus. In particular, modifications to the pyrazole nucleus have been linked to enhanced antibacterial activity .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. A study focusing on related compounds revealed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Study on Anti-inflammatory Properties

In a comparative study of novel pyrazole derivatives, compounds were synthesized and tested for their ability to inhibit inflammatory mediators. The results indicated that some derivatives exhibited anti-inflammatory activities comparable to established drugs like indomethacin, providing a basis for further development .

Antimicrobial Efficacy Assessment

A recent assessment evaluated the antimicrobial effects of various pyrazole derivatives against multiple pathogens. The study found that certain compounds demonstrated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that structural modifications could enhance antimicrobial efficacy .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(1,3-Benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Heterocyclic Coupling : React 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-chloro-1,3-benzothiazole under nucleophilic aromatic substitution conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 8–12 hours .
    • Carboxylic Acid Activation : Pre-activate the pyrazole-carboxylic acid using EDCl/HOBt to facilitate coupling with the benzothiazole moiety .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry (1:1.2 molar ratio of pyrazole to benzothiazole) to minimize byproducts. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the structural identity of this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Prioritize signals for the benzothiazole C2-H (δ ~8.5 ppm, singlet) and pyrazole methyl groups (δ ~2.1–2.3 ppm). Carboxylic acid protons may appear broad (δ ~12–13 ppm) .
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and benzothiazole C-S-C vibrations at ~690 cm⁻¹ .
    • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
  • Purity Assessment : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect impurities <0.5% .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Test across a wide concentration range (0.1–100 μM) to differentiate specific inhibition from nonspecific toxicity .
    • Control Assays : Include positive controls (e.g., known kinase inhibitors) and measure ATP levels to rule out false signals in enzyme assays .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., benzothiazole π-stacking) with activity trends across studies .

Advanced: What crystallographic strategies resolve ambiguous X-ray diffraction data for this compound’s polymorphs?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/chloroform (1:1) at 4°C. Optimize supersaturation to avoid twinning .
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data. Refine structures with SHELXL, focusing on anisotropic displacement parameters for methyl groups .
  • Polymorph Differentiation : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (carboxylic acid dimer vs. solvent interactions) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for powder handling .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via hazardous chemical protocols .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic (carboxylic acid) and electrophilic (benzothiazole) sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with MD simulations (AMBER force field) to assess binding stability .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Solvent Screening : Test mixtures of ethanol/water (4:1), acetone/hexane (1:3), and dichloromethane/pentane. Ethanol/water typically yields needle-like crystals with minimal solvent retention .
  • Crystallization Monitoring : Use hot-stage microscopy to track nucleation and avoid oiling-out .

Advanced: How do steric effects from the 3,5-dimethyl groups influence the compound’s coordination chemistry with metal ions?

Methodological Answer:

  • Synthesis of Metal Complexes : React with Cu(II) or Zn(II) salts in methanol. Characterize via UV-Vis (d-d transitions) and EPR (for Cu²⁺) to confirm octahedral geometry .
  • Steric Analysis : Compare IR shifts (Δν(COO⁻) > 200 cm⁻¹) and TGA data to assess ligand denticity and stability .

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